REACTION_CXSMILES
|
C(OC([N:8]1[C:12]2[CH:13]=[CH:14][C:15]([Br:17])=[CH:16][C:11]=2[NH:10][C:9]1=[O:18])=O)(C)(C)C.[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[Cl-].[NH4+]>C(#N)C.C(OCC)(=O)C>[CH2:19]([N:10]1[C:11]2[CH:16]=[C:15]([Br:17])[CH:14]=[CH:13][C:12]=2[NH:8][C:9]1=[O:18])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:2.3.4,5.6,7.8|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(NC2=C1C=CC(=C2)Br)=O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature under nitrogen for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
ADDITION
|
Details
|
The reaction solution was then treated with brine (30 mL) and ethyl acetate (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(NC2=C1C=C(C=C2)Br)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |